
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one, also known as 2-APEM, is a synthetic compound with a wide range of uses in scientific research. It is a member of the phenoxyethanone family and is a colorless, crystalline solid with a melting point of 81°C, a boiling point of 355°C and a density of 1.2 g/mL. 2-APEM is soluble in water, ethanol and ether and has a variety of applications in the fields of biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Studies
Studies have explored the antioxidant properties of derivatives similar to 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one. A study by Drapak et al. (2019) involved QSAR-analysis of new derivatives with a structure similar to the compound , showing a significant effect on antioxidant activity. Parameters like molecular volume, lipophilicity, polarization, dipole moment, and energy parameters were found to influence antioxidant activities (Drapak et al., 2019).
Synthesis and Characterization
Aljohani et al. (2019) described the microwave-assisted synthesis of compounds structurally related to 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one, highlighting an efficient method for producing similar compounds (Aljohani et al., 2019).
Biological Properties
Papoyan et al. (2011) synthesized compounds similar to the specified chemical and investigated their anticonvulsive and n-cholinolytic activities, showing potential biological applications (Papoyan et al., 2011).
Application in Synthesis of Enantiomerically Pure Compounds
Breuning et al. (2007) developed an efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines, suggesting applications in stereoselective synthesis (Breuning et al., 2007).
Catalytic Applications
Imada et al. (1996) explored the catalytic carbonylation of β-amino alcohols, leading to the formation of morpholine-2,3-diones, indicating the role of similar structures in catalytic processes (Imada et al., 1996).
Ligand and Bio-relevant Catalytic Activities
Research by Chakraborty et al. (2014) on zinc(II) complexes involving ligands structurally related to 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one showed significance in bio-relevant catalytic activities (Chakraborty et al., 2014).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized and characterized compounds similar to 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one for their photophysical properties and interactions with biomolecules (Bonacorso et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-aminophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTICQQKMRYDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
CAS RN |
926272-98-2 |
Source


|
| Record name | 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

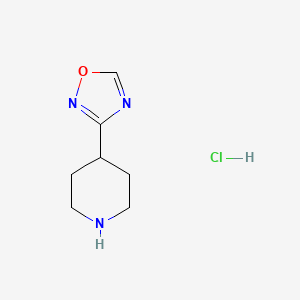
![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)
![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)
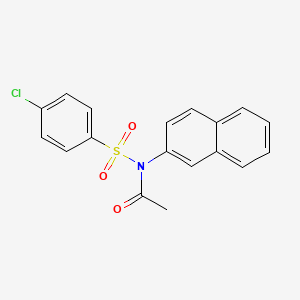

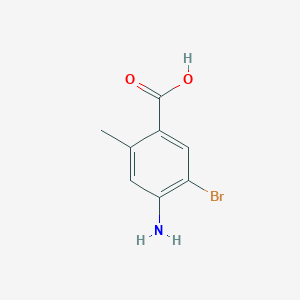
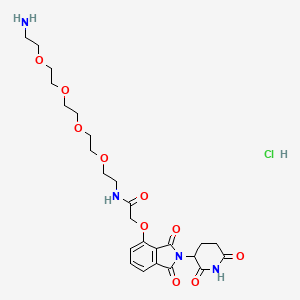
![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)
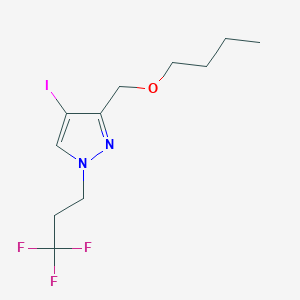
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)
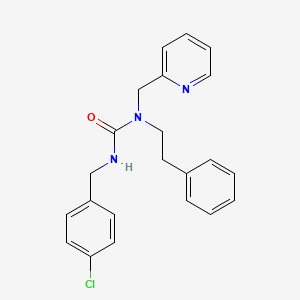
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)